molecular formula C14H12N2O6S2 B254171 Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No. B254171
M. Wt: 368.4 g/mol
InChI Key: SEYRALOSZSLTAC-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. It may also act by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway.

Advantages and Limitations for Lab Experiments

Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One direction is to study its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cellular signaling pathways. Additionally, future research could focus on developing more water-soluble derivatives of Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate to improve its bioavailability and efficacy in vivo.
In conclusion, Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and effective therapies for various diseases.

Synthesis Methods

Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized by the reaction of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide followed by the reaction with ethyl acetoacetate. The resulting compound is then methylated to obtain Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate.

Scientific Research Applications

Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway.

properties

Product Name

Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Molecular Formula

C14H12N2O6S2

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C14H12N2O6S2/c1-7(13(19)22-2)15-12(18)11(24-14(15)23)6-8-3-4-10(17)9(5-8)16(20)21/h3-7,17H,1-2H3/b11-6-

InChI Key

SEYRALOSZSLTAC-WDZFZDKYSA-N

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=S

SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=S

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=S

Origin of Product

United States

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